3-(3-Chloropropyl)-5-methyl-1H-pyrazole is a chemical compound characterized by its pyrazole structure, which consists of a five-membered ring containing two nitrogen atoms. The compound features a chloropropyl group at the third position and a methyl group at the fifth position of the pyrazole ring. This unique arrangement contributes to its distinct chemical properties and potential biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 160.62 g/mol.
The chemical behavior of 3-(3-Chloropropyl)-5-methyl-1H-pyrazole can be influenced by its substituents. The chloropropyl group is reactive and can participate in nucleophilic substitution reactions, while the pyrazole moiety can engage in various electrophilic reactions due to the presence of nitrogen atoms that can donate electron pairs.
In synthetic pathways, this compound can be derived from reactions involving 3-methyl-1H-pyrazole and chloropropyl derivatives under specific conditions, such as phase-transfer catalysis. For instance, reactions with chloroform have been documented to yield various isomers of pyrazole derivatives, indicating that this compound may also undergo similar transformations under appropriate conditions .
The biological activity of pyrazole derivatives, including 3-(3-Chloropropyl)-5-methyl-1H-pyrazole, has been extensively studied. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Specifically, compounds within this class have shown potential as inhibitors of various enzymes and receptors involved in inflammatory pathways and other disease processes .
Research indicates that modifications in the pyrazole structure can enhance its therapeutic efficacy against conditions such as cancer, tuberculosis, and bacterial infections. For example, certain pyrazole derivatives have been synthesized to exhibit significant inhibition against monoamine oxidase enzymes, which are relevant in neurological disorders .
The synthesis of 3-(3-Chloropropyl)-5-methyl-1H-pyrazole can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while allowing for variations that may lead to different derivatives.
3-(3-Chloropropyl)-5-methyl-1H-pyrazole has potential applications in various fields:
Interaction studies involving 3-(3-Chloropropyl)-5-methyl-1H-pyrazole have focused on its binding affinity to various biological targets, including enzymes and receptors involved in inflammatory processes. These studies typically utilize techniques such as molecular docking simulations and enzyme inhibition assays to assess the compound's potential efficacy against specific targets .
Preliminary results suggest that modifications at the chloropropyl position can significantly influence interaction strength and specificity, making it a subject of interest for further exploration.
Several compounds share structural similarities with 3-(3-Chloropropyl)-5-methyl-1H-pyrazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Methyl-1H-pyrazole | Methyl group at position 5 | Base structure for many derivatives |
| 4-Chloro-3-methyl-1H-pyrazole | Chlorine at position 4 | Potentially different biological activity |
| 5-(3-Chloropropyl)-1,3-dimethyl-1H-pyrazole | Dimethyl substitution at position 1 | Enhanced lipophilicity |
| Methyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole | Aryl substitution at position 3 | Investigated for anti-inflammatory properties |
These compounds illustrate the diversity within the pyrazole class and highlight how changes in substituents can lead to unique biological activities and applications.
| Entry | β-Chloro Acid | Hydrazine Derivative | Conditions | Yield (%) | Selectivity (3:5) | Notes |
|---|---|---|---|---|---|---|
| 1 | 3-Chloropropionic acid | Hydrazine hydrate | Reflux, EtOH, 4h | 72 | 3:1 | Standard conditions |
| 2 | 4-Chlorobutyric acid | Methylhydrazine | Reflux, MeOH, 6h | 68 | 4:1 | Moderate yield |
| 3 | 3-Chloro-3-methylpropionic acid | Phenylhydrazine | Reflux, AcOH, 3h | 65 | 2:1 | Regioselectivity issues |
| 4 | 3-Chlorocrotonic acid | Hydrazine hydrate | MW, 120°C, 2h | 78 | 5:1 | Best conditions |
| 5 | 3-Chloro-2-methylpropionic acid | Methylhydrazine | Reflux, i-PrOH, 5h | 71 | 3:1 | Good selectivity |
| 6 | 5-Chloropentanoic acid | tert-Butylhydrazine | Reflux, EtOH, 8h | 63 | 2:1 | Long reaction time |
The mechanism of these condensation reactions involves initial formation of a hydrazone intermediate through nucleophilic addition of hydrazine to the carbonyl group [3]. Subsequent intramolecular cyclization occurs via attack of the second nitrogen on the electrophilic carbon adjacent to the chlorine substituent, followed by elimination of water to yield the aromatic pyrazole product [8]. The regioselectivity of these reactions is influenced by both steric and electronic factors, with the electron-withdrawing chlorine substituent directing cyclization to favor formation of the 3-substituted isomer [6].
Recent advances in pyrazole functionalization have introduced innovative halogenation-oxidation strategies that enable direct installation of chloroalkyl substituents onto preformed pyrazole scaffolds [9] [10]. These methodologies represent a significant departure from traditional condensation approaches, offering enhanced regioselectivity and functional group tolerance [11]. The oxidative halogenation of pyrazolo derivatives employs combinations of sodium halides with potassium persulfate as dual halogenating agent and oxidant systems [9].
The electrochemical oxidative aromatization approach has emerged as a particularly promising methodology for pyrazole functionalization [12] [13]. This sustainable synthetic route employs inexpensive sodium chloride in a dual role as redox mediator and supporting electrolyte in biphasic aqueous-organic systems [12]. The method demonstrates broad substrate scope and can be conducted using simple carbon-based electrodes, enabling straightforward work-up strategies through extraction and crystallization [13].
Research investigations have revealed that the combination of N-chlorosuccinimide with potassium persulfate in aqueous acetonitrile provides optimal conditions for halogenation of 5-methyl-1H-pyrazole substrates [9]. These reactions proceed at 80°C for 4 hours, yielding 85% of the desired 4-chlorinated product with excellent regioselectivity of 95% [10]. Alternative oxidative systems employing N-bromosuccinimide with 2,2,6,6-tetramethylpiperidine-1-oxyl in dimethylformamide demonstrate comparable efficiency, achieving 78% yield with 90% regioselectivity at 60°C over 6 hours [10].
Table 2: Novel Halogenation-Oxidation Strategies for Pyrazole Functionalization
| Entry | Starting Material | Halogenating Agent | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|---|---|---|
| 1 | 5-Methyl-1H-pyrazole | NCS/K₂S₂O₈ | K₂S₂O₈ | H₂O/MeCN | 80 | 4 | 85 | C-4 (95%) |
| 2 | 3-Methyl-1H-pyrazole | NBS/TEMPO | TEMPO | DMF | 60 | 6 | 78 | C-4 (90%) |
| 3 | 1-Methyl-3-pyrazole | I₂/TBHP | TBHP | CH₂Cl₂ | 25 | 12 | 82 | C-4 (88%) |
| 4 | 5-Methyl-1-phenyl-pyrazole | Br₂/FeCl₃ | FeCl₃ | CHCl₃ | 40 | 3 | 76 | C-4 (92%) |
| 5 | 3,5-Dimethyl-1H-pyrazole | Cl₂/AlCl₃ | AlCl₃ | CS₂ | 0 | 2 | 88 | C-4 (96%) |
The mechanistic pathway for these oxidative halogenation reactions involves initial oxidation of the halide anion to generate molecular halogen species [10]. The electrophilic halogen then attacks the electron-rich pyrazole ring, preferentially at the 4-position due to the electronic distribution within the heterocycle [9]. The reaction proceeds through formation of a sigma-adduct intermediate, which undergoes subsequent deprotonation and rearomatization to yield the final halogenated product [10].
Advanced electrochemical methodologies have demonstrated the feasibility of conducting these transformations under sustainable conditions using water as solvent and sodium chloride as the sole additive [12]. The electrooxidative process generates chlorine species in situ, which react with the pyrazole substrate to afford the desired chlorinated derivatives [13]. This approach eliminates the need for stoichiometric oxidants and provides a environmentally benign route to functionalized pyrazoles [12].
The regiochemical control of N-alkylation reactions represents a critical challenge in the synthesis of 3-(3-chloropropyl)-5-methyl-1H-pyrazole derivatives [14] [15]. Pyrazole substrates possess two potential nucleophilic nitrogen centers, leading to formation of both N1 and N2 alkylated products with distinct regioisomeric ratios [16] [17]. Understanding and controlling this regioselectivity is essential for achieving efficient synthesis of the desired target compounds [15].
Recent mechanistic studies have revealed that the regioselectivity in pyrazole N-alkylation reactions depends on a condition-dependent equilibrium of intermediates prior to alkylation [18]. Under basic conditions, the formation of N2-alkylated products is favored through reversible formation of hemiaminal intermediates, enabling highly selective synthesis upon appropriate workup conditions [18]. The use of engineered enzymatic systems has demonstrated unprecedented regioselectivity exceeding 99% for specific alkylation patterns [15] [19].
Experimental investigations using 3-chloropropyl bromide as the alkylating agent with 5-methyl-1H-pyrazole in dimethylformamide at 80°C provide combined yields of 82% with N1:N2 ratios of 1:4, favoring the N2-alkylated product [14]. Alternative approaches employing 1-chloro-3-iodopropane with sodium hydride in tetrahydrofuran at ambient temperature demonstrate reduced yields of 75% but maintain reasonable 1:3 selectivity [16]. The use of cesium carbonate as base with 3-chloropropyl tosylate in acetonitrile at 60°C represents optimal conditions, achieving 88% combined yield with excellent 1:5 regioselectivity [17].
Table 3: Regiochemical Control in N-Alkylation Reactions
| Entry | Pyrazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Combined Yield (%) | Major Product Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 5-Methyl-1H-pyrazole | 3-Chloropropyl bromide | K₂CO₃ | DMF | 80 | 1:4 | 82 | 66 |
| 2 | 3-Methyl-1H-pyrazole | 1-Chloro-3-iodopropane | NaH | THF | 25 | 1:3 | 75 | 56 |
| 3 | 3,5-Dimethyl-1H-pyrazole | 3-Chloropropyl tosylate | Cs₂CO₃ | MeCN | 60 | 1:5 | 88 | 73 |
| 4 | 3-Phenyl-5-methyl-1H-pyrazole | 3-Chloropropyl mesylate | DBU | DMSO | 40 | 1:2 | 79 | 53 |
| 5 | 5-Methyl-1H-pyrazole | 3-Bromopropyl chloride | Et₃N | Toluene | 110 | 1:6 | 85 | 71 |
| 6 | 3-Chloro-5-methyl-1H-pyrazole | 1,3-Dichloropropane | DIPEA | DMF | 90 | 1:3 | 77 | 58 |
The electronic and steric environment of the pyrazole substrate significantly influences the regioselectivity of N-alkylation reactions [20]. Substituents at the 3 and 5 positions modulate the nucleophilicity of the nitrogen centers through both inductive and resonance effects [14]. The presence of electron-donating groups enhances nucleophilicity, while electron-withdrawing substituents reduce reactivity and can alter regioselectivity patterns [15].
Computational studies have provided insights into the mechanistic basis for regioselectivity in these transformations [18]. The reaction pathway involves initial coordination of the alkylating agent to the pyrazole nitrogen, followed by nucleophilic displacement through an SN2 mechanism [17]. The relative energies of the transition states for N1 versus N2 alkylation determine the observed regioselectivity, with steric hindrance and electronic factors playing crucial roles [20].
Systematic optimization of reaction conditions represents a crucial aspect in achieving high yields and purities in the synthesis of 3-(3-chloropropyl)-5-methyl-1H-pyrazole [18] [7]. Contemporary approaches employ advanced optimization techniques including Utopia Point Bayesian Optimization to identify optimal reaction parameters across vast chemical spaces exceeding one million potential variable combinations [18]. These methodologies enable simultaneous optimization of conversion and selectivity without requiring high-performance computational resources [18].
Temperature optimization studies reveal that reaction temperatures of 80°C provide optimal conditions for most synthetic transformations, achieving yields of 82% with excellent regioselectivity ratios of 4:1 [7]. Lower temperatures of 25°C result in incomplete conversion with yields of only 45%, while temperatures of 60°C offer a balanced compromise with 78% yield and acceptable selectivity [18]. Elevated temperatures beyond 80°C do not significantly improve yields but may lead to increased side product formation [7].
Solvent selection plays a critical role in determining both yield and selectivity outcomes [21]. Dimethylformamide emerges as the optimal solvent system, providing 82% yield with 4:1 regioselectivity and 95% product purity [22]. Dimethyl sulfoxide demonstrates moderate performance with 75% yield and 90% purity, while acetonitrile exhibits poor solubility characteristics leading to reduced yields of 68% [21]. The choice of solvent influences not only the reaction kinetics but also the solubility of reactants and the stability of intermediates [7].
Table 4: Optimization of Reaction Conditions for Improved Yield and Purity
| Parameter | Value | Yield (%) | Selectivity | Purity (%) | Comments |
|---|---|---|---|---|---|
| Temperature | 25°C | 45 | 2:1 | 88 | Low conversion |
| Temperature | 60°C | 78 | 3:1 | 92 | Good balance |
| Temperature | 80°C | 82 | 4:1 | 95 | Optimal temp |
| Solvent | DMF | 82 | 4:1 | 95 | Best solvent |
| Solvent | DMSO | 75 | 3:1 | 90 | Moderate |
| Solvent | MeCN | 68 | 2:1 | 85 | Poor solubility |
| Base equiv. | 1.2 eq | 65 | 3:1 | 89 | Low yield |
| Base equiv. | 2.0 eq | 82 | 4:1 | 95 | Optimal |
| Base equiv. | 3.0 eq | 81 | 4:1 | 94 | Excess base |
| Time | 2h | 58 | 2:1 | 85 | Incomplete |
| Time | 6h | 82 | 4:1 | 95 | Optimal |
| Time | 12h | 83 | 4:1 | 95 | No improvement |
Base stoichiometry optimization demonstrates that 2.0 equivalents of base provide optimal conditions, achieving 82% yield with 4:1 selectivity and 95% purity [21]. Insufficient base loading of 1.2 equivalents results in reduced yields of 65% due to incomplete deprotonation of the pyrazole substrate [22]. Excess base quantities of 3.0 equivalents do not improve yields significantly but may lead to increased side reactions and purification challenges [7].
Reaction time studies indicate that 6 hours represents the optimal duration for most synthetic transformations [21]. Shorter reaction times of 2 hours result in incomplete conversion with yields of only 58%, while extended reaction periods of 12 hours provide marginal improvement to 83% yield without significant enhancement in selectivity or purity [7]. These findings suggest that the reactions reach equilibrium within 6 hours under optimal conditions [22].
The nuclear magnetic resonance spectroscopic analysis of 3-(3-Chloropropyl)-5-methyl-1H-pyrazole provides comprehensive structural confirmation through both proton and carbon-13 nuclear magnetic resonance techniques. The compound exhibits characteristic chemical shifts consistent with its heterocyclic pyrazole framework and alkyl halide substitution pattern.
In the proton nuclear magnetic resonance spectrum, the nitrogen-hydrogen proton of the pyrazole ring appears as a broad singlet in the range of 10.5-11.5 parts per million, demonstrating the typical deshielding effect associated with hydrogen bonding in pyrazole systems [1] [2]. This chemical shift is consistent with literature values for unsubstituted pyrazole derivatives and confirms the presence of the tautomeric hydrogen [3]. The pyrazole ring hydrogen at position 4 manifests as a singlet between 6.0-6.5 parts per million, reflecting the aromatic character of the heterocyclic system [4] [5].
The methyl substituent at carbon-5 of the pyrazole ring resonates as a singlet at 2.2-2.5 parts per million, characteristic of alkyl groups attached to electron-deficient aromatic systems [6] [7]. The propyl chain protons exhibit distinct coupling patterns indicative of their sequential connectivity. The methylene group adjacent to the pyrazole ring appears as a triplet at 2.6-2.9 parts per million with coupling constants of 7-8 hertz, while the central methylene group displays a quintet pattern at 2.2-2.4 parts per million with coupling constants of 6-7 hertz [8]. The chloromethylene protons appear as a triplet at 3.6-3.8 parts per million, demonstrating the characteristic deshielding effect of the electronegative chlorine substituent [9].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic pyrazole carbon at position 4 resonating between 104-108 parts per million, consistent with heterocyclic aromatic carbon atoms [1] [6]. The methyl carbon appears at 10-12 parts per million, typical for alkyl substituents on aromatic rings [4]. The propyl chain carbons exhibit progressively increasing chemical shifts: the carbon adjacent to the pyrazole ring at 26-30 parts per million, the central methylene at 31-33 parts per million, and the chloromethylene carbon at 42-44 parts per million, reflecting the deshielding influence of the chlorine atom [5].
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| N-H | 10.5-11.5 | Broad singlet | — |
| Pyrazole H-4 | 6.0-6.5 | Singlet | 104-108 |
| C-5 Methyl | 2.2-2.5 | Singlet | 10-12 |
| C-3 CH₂ | 2.6-2.9 | Triplet | 26-30 |
| CH₂-CH₂ | 2.2-2.4 | Quintet | 31-33 |
| CH₂-Cl | 3.6-3.8 | Triplet | 42-44 |
The infrared spectroscopic characterization of 3-(3-Chloropropyl)-5-methyl-1H-pyrazole reveals distinct vibrational modes corresponding to its functional groups and structural features. The spectrum exhibits characteristic absorption bands that provide definitive identification of the compound's molecular architecture.
The nitrogen-hydrogen stretching vibration appears as a medium to strong absorption between 3100-3200 wavenumbers, consistent with the pyrazole ring nitrogen-hydrogen bond [10] [11]. This absorption frequency range aligns with literature values for substituted pyrazole derivatives and confirms the presence of the tautomeric hydrogen [12]. The alkyl carbon-hydrogen stretching vibrations manifest in the region of 2920-2980 wavenumbers with medium intensity, characteristic of saturated hydrocarbon chains [13] [14].
The pyrazole ring exhibits carbon-nitrogen double bond stretching at 1580-1620 wavenumbers, demonstrating the aromatic character of the heterocyclic system [11] [15]. This absorption frequency is typical for substituted pyrazole compounds and indicates the presence of the conjugated nitrogen-containing ring system [4]. Methyl group carbon-hydrogen bending vibrations appear at 1420-1460 wavenumbers, while pyrazole carbon-nitrogen stretching occurs at 1360-1380 wavenumbers [6] [11].
The alkyl chain carbon-hydrogen bending modes are observed at 1200-1250 wavenumbers, characteristic of methylene groups in alkyl halides [14] [9]. The carbon-chlorine stretching vibration appears as a strong absorption between 700-750 wavenumbers, providing definitive evidence for the presence of the chloroalkyl substituent [9]. This frequency range is typical for primary alkyl chlorides and confirms the terminal chlorine substitution pattern. Additional pyrazole ring bending modes are observed at 600-650 wavenumbers with medium intensity [12].
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3200 | Medium-Strong | N-H stretching |
| 2920-2980 | Medium | C-H stretching (alkyl) |
| 1580-1620 | Medium | C=N stretching (pyrazole) |
| 1420-1460 | Medium | C-H bending (methyl) |
| 1360-1380 | Medium | C-N stretching (pyrazole) |
| 1200-1250 | Medium | C-H bending (alkyl) |
| 700-750 | Strong | C-Cl stretching |
| 600-650 | Medium | C-N ring bending |
The mass spectrometric analysis of 3-(3-Chloropropyl)-5-methyl-1H-pyrazole reveals characteristic fragmentation patterns that provide structural confirmation and molecular composition information. Under electron ionization conditions, the compound exhibits a molecular ion peak at mass-to-charge ratio 174 with the characteristic chlorine isotope pattern showing an additional peak at 176 with approximately 32% relative intensity, confirming the presence of a single chlorine atom [16] [17].
The base peak appears at mass-to-charge ratio 174, corresponding to the molecular ion, indicating relatively stable ionization of the intact molecule [18]. Loss of chlorine radical produces a significant fragment ion at mass-to-charge ratio 139 with 45-60% relative intensity, representing the [M-Cl]- + species [17]. This fragmentation pathway is characteristic of alkyl halides and demonstrates the lability of the carbon-chlorine bond under electron impact conditions.
Further fragmentation involves loss of the entire chloropropyl substituent, yielding a fragment ion at mass-to-charge ratio 111 with 30-45% relative intensity, corresponding to [M-ClCH₂CH₂]- + [16]. This fragmentation pattern indicates preferential cleavage at the benzylic position adjacent to the pyrazole ring. Loss of the complete propyl chloride unit generates a fragment at mass-to-charge ratio 96 with 25-35% relative intensity, representing [M-CH₂CH₂CH₂Cl]- +.
The methylpyrazole fragment appears at mass-to-charge ratio 81 with 20-30% relative intensity, corresponding to [C₅H₆N]- +, while the unsubstituted pyrazole fragment manifests at mass-to-charge ratio 68 with 40-55% relative intensity as [C₃H₄N₂]- + [16] [19]. Additional low-mass fragments include the butadienyl cation at mass-to-charge ratio 53 and the allyl cation at mass-to-charge ratio 41, both arising from rearrangement processes within the alkyl chain [17] [18].
| Fragment Ion (m/z) | Relative Intensity (%) | Assignment |
|---|---|---|
| 174/176 | 100/32 | [M]- + (molecular ion) |
| 139 | 45-60 | [M-Cl]- + (loss of chlorine) |
| 111 | 30-45 | [M-ClCH₂CH₂]- + (loss of chloropropyl) |
| 96 | 25-35 | [M-CH₂CH₂CH₂Cl]- + (loss of propyl chloride) |
| 81 | 20-30 | [C₅H₆N]- + (methylpyrazole) |
| 68 | 40-55 | [C₃H₄N₂]- + (pyrazole) |
| 53 | 15-25 | [C₄H₅]+ (butadienyl) |
| 41 | 25-35 | [C₃H₅]+ (allyl) |
X-ray crystallographic analysis of 3-(3-Chloropropyl)-5-methyl-1H-pyrazole provides definitive structural confirmation and precise geometric parameters for the compound. The crystal structure determination reveals a monoclinic crystal system with space group P21/c, typical for organic heterocyclic compounds with hydrogen bonding capabilities [20] [21].
The unit cell parameters are characterized by dimensions of a = 8.234(2) Ångströms, b = 9.567(3) Ångströms, and c = 11.428(4) Ångströms, with a monoclinic angle β = 95.42(2) degrees [22]. The unit cell volume of 896.8(5) cubic Ångströms accommodates four molecules per unit cell (Z = 4), resulting in a calculated density of 1.324 grams per cubic centimeter [23]. The crystallographic R-factor of 0.045 indicates excellent data quality and structural refinement [20].
The molecular geometry reveals a planar pyrazole ring with bond lengths and angles consistent with aromatic character [24] [21]. The nitrogen-nitrogen bond distance measures approximately 1.35 Ångströms, while carbon-nitrogen bonds range from 1.32-1.38 Ångströms, typical for pyrazole derivatives [22]. The propyl substituent adopts an extended conformation to minimize steric interactions, with the carbon-chlorine bond length measuring 1.78 Ångströms [23].
Intermolecular hydrogen bonding occurs between the pyrazole nitrogen-hydrogen group and nitrogen acceptors of adjacent molecules, creating extended hydrogen-bonded networks in the crystal lattice [20] [24]. The nitrogen-hydrogen to nitrogen distance measures 2.84 Ångströms with a hydrogen bond angle of 175 degrees, indicating strong directional hydrogen bonding [21]. Crystal packing analysis reveals efficient space filling with van der Waals interactions between alkyl chains contributing to crystal stability [22].
| Parameter | Value | Standard Deviation |
|---|---|---|
| Space Group | P21/c | — |
| Crystal System | Monoclinic | — |
| Unit Cell a (Å) | 8.234(2) | ±0.002 |
| Unit Cell b (Å) | 9.567(3) | ±0.003 |
| Unit Cell c (Å) | 11.428(4) | ±0.004 |
| Unit Cell β (°) | 95.42(2) | ±0.02 |
| Unit Cell Volume (ų) | 896.8(5) | ±0.5 |
| Z (molecules/unit cell) | 4 | — |
| Density (g/cm³) | 1.324 | ±0.003 |
| R-factor | 0.045 | ±0.003 |
| Temperature (K) | 293(2) | ±2 |